4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile
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Overview
Description
4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[24]heptane-2-carbonitrile is a chemical compound with a unique spiro structure, which includes a sulfur atom in a six-membered ring fused to a four-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[24]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and oxygen atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile include:
- Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
- Other spiro compounds containing sulfur and oxygen atoms in their structure .
Properties
Molecular Formula |
C7H9NO3S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO3S/c1-5-7(6(4-8)11-7)2-3-12(5,9)10/h5-6H,2-3H2,1H3 |
InChI Key |
YKXMDJQZEHKXAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCS1(=O)=O)C(O2)C#N |
Origin of Product |
United States |
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